molecular formula C6H4FNO2 B1296142 6-Fluoropicolinic acid CAS No. 402-69-7

6-Fluoropicolinic acid

Cat. No. B1296142
CAS RN: 402-69-7
M. Wt: 141.1 g/mol
InChI Key: DIEMCUFYSOEIDU-UHFFFAOYSA-N
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Description

6-Fluoropicolinic acid is a chemical compound that has been studied for various applications, including its potential use as a herbicide and in medical research. While the provided papers do not directly discuss 6-fluoropicolinic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding 6-fluoropicolinic acid.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in the context of developing novel herbicides. For instance, a method for synthesizing 4-amino-5-fluoropicolinates through cascade cyclization of fluoroalkyl alkynylimines has been reported . This method allows for the introduction of alkyl or aryl substituents at the 6-position of picolinic acids, which could be relevant for the synthesis of 6-fluoropicolinic acid derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their properties and interactions. For example, the conformational analysis of 6-fluorosalicylic acid reveals that the presence of a fluorine atom can affect the conformational equilibrium due to competition with oxygen for the acidic hydrogen, which could also be relevant for the structure of 6-fluoropicolinic acid .

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the electronegativity and small size of the fluorine atom. The papers provided do not directly address the chemical reactions of 6-fluoropicolinic acid, but they do discuss the interactions of fluorinated compounds with biological systems, such as the modulation of 5-FU by folinic acid in cancer treatment , which may provide insights into the reactivity of fluorinated pyridines.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are of great interest due to their potential applications. For example, the stability and fluorescence of 6-methoxy-4-quinolone in various pH conditions suggest that fluorinated compounds can have unique photophysical properties . Similarly, the antimycobacterial activity of certain fluorinated quinolones indicates that fluorination can enhance biological activity .

Relevant Case Studies

Case studies involving fluorinated compounds often focus on their biological applications. The efficacy of fluorouracil combined with folinic acid in treating colon cancer has been demonstrated, highlighting the importance of fluorinated compounds in chemotherapy . Another study showed the potentiation of the antitumor effect of 5-FU by the (6S)-form of folinic acid, which underscores the significance of stereochemistry in the activity of fluorinated drugs .

Scientific Research Applications

Synthesis of Novel Herbicides

6-Fluoropicolinic acid plays a significant role in the development of novel herbicides. Research conducted by Johnson et al. (2015) highlighted the successful synthesis of 4-amino-5-fluoropicolinates using cascade cyclization of fluoroalkyl alkynylimines with primary amines. This process led to the creation of 5-fluoropyridines, which were easily converted into picolinaldehyde derivatives. These derivatives were further elaborated into structures with potential as herbicides. This method allowed access to picolinic acids with alkyl or aryl substituents at the 6-position, previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).

Fluorophore Development for Biomedical Analysis

6-Fluoropicolinic acid derivatives have been explored for their potential in the development of novel fluorophores. Singh and Singh (2007) synthesized new fluorophores involving picolinic acid derivatives. These compounds demonstrated strong fluorescence in various solvents, indicating potential for use in biomedical applications, such as labeling of nucleosides and enhancement of hybridization affinity in oligodeoxyribonucleotides (Singh & Singh, 2007).

Fluorescence Labeling in Chromatography

6-Fluoropicolinic acid derivatives have also been utilized in chromatography for fluorescence labeling. Hirano et al. (2004) investigated 6-Methoxy-4-quinolone, derived from picolinic acid, as a fluorophore. It exhibited strong fluorescence across a wide pH range in aqueous media, making it useful as a fluorescent labeling reagent in chromatographic analyses (Hirano et al., 2004).

Modification of Agarose for Sensing Applications

Research by Kondaveeti et al. (2014) explored the use of 6-aminoagarose mediated syntheses involving picolinic acid for the development of fluorogenic pyridine carboxylic acid amides. This modification of agarose led to the creation of compounds that may find applications as sensors in biomedical and pharmaceutical industries (Kondaveeti et al., 2014).

Safety And Hazards

6-Fluoropicolinic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEMCUFYSOEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280229
Record name 6-Fluoropicolinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropicolinic acid

CAS RN

402-69-7
Record name 402-69-7
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Record name 6-Fluoropicolinic acid
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Record name 6-Fluoropyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a heterogeneous solution of 2-fluoro-6-methyl-pyridine (9.65 g, 86.8 mmol) in water (400 mL) was added potassium permanganate (31.6 g, 200 mmol), and the reaction was heated to approximately 100° C. After 30 minutes, additional potassium permanganate (16.5 g, 104 mmol) was added, and the reaction heated at 100° C. overnight. The reaction was filtered through celite to remove manganese salts. The mother liquor was washed with ethyl ether (200 mL×3), neutralized to pH 7, and concentrated down to approximately 100 mL total volume. The aqueous solution was acidified to pH 2 with concentrated HCl and extracted with ethyl acetate, followed by 20% i-PrOH/CHCl3 (×3). The combined organic layers were dried over MgSO4 and concentrated. The solids were suspended in chloroform, sonicated, then filtered to remove remaining side products. The mother liquor was concentrated to give 5.47 g as a white crystalline solid, 45% yield. 1H NMR: consistent with structure. MS (ion spray) 140 (M−).
Quantity
9.65 g
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31.6 g
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400 mL
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16.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-6-methylpyridine (75 g, 693 mmol) in 42% tetrafluoroboric acid (291 ml) was gradually added a solution of sodium nitrite (47.8 g, 693 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. After the reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure, and the residue was distilled away to give 2-fluoro-6-methylpyridine (27.9 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C., and 2-fluoro-6-methylpyridine (27.9 g) was added. The mixture was heated under reflux for 4 hrs. Insoluble material was filtered off with celite from the reaction solution, and the filtrate was concentrated to 200 ml. Then, 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 6-fluoro-2-pyridinecarboxylic acid (5.84 g, 14%).
Quantity
100 g
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1.2 L
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27.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
GC Finger, LD Starr, A Roe, WJ Link - The Journal of Organic …, 1962 - ACS Publications
… Apparently the ionization of 6-fluoropicolinic acid in water produces a concentration of … It is interesting to note that 6-fluoropicolinic acid is relatively stable in aqueous potassium …
Number of citations: 30 pubs.acs.org
C Valderas, K Naksomboon… - …, 2016 - Wiley Online Library
… Palladium complex 2 possess two molecules of the ligand and was independently prepared by the reaction of Pd(OAc) 2 with 2 equivalents of 6-fluoropicolinic acid in CH 2 Cl 2 at room …
S Nikolić, LE Mihajlović-Lalić, M Vidosavljević… - Journal of …, 2019 - Elsevier
… In order to further contribute the field regarding this interesting model systems, eight new Ru(II)-arene (benzene and toluene) complexes bearing picolinic acid and 6-fluoropicolinic acid …
Number of citations: 6 www.sciencedirect.com
J Kim, JM Joo - Bulletin of the Korean Chemical Society, 2022 - Wiley Online Library
… In addition, Fernández-Ibáñez et al. found that 6-fluoropicolinic acid increased both the efficiency and regioselectivity of acetoxylation in the presence of PhI(OAc) 2 (Figure 1B). In …
Number of citations: 4 onlinelibrary.wiley.com
T Gensch, MJ James, T Dalton… - Angewandte Chemie …, 2018 - Wiley Online Library
… Using 6-fluoropicolinic acid in a 1:0.75 ratio of Pd to ligand, they observed a TON of 7800 under otherwise identical reaction conditions to those reported by Sanford (Scheme 16). …
Number of citations: 214 onlinelibrary.wiley.com
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
LE Mihajlović-Lalić, J Poljarević, S Grgurić-Šipka - Inorganica Chimica Acta, 2021 - Elsevier
… Mononuclear complexes were obtained in a reaction of [Ru(η 6 -benzene)Cl(µ-Cl)] 2 or [Ru(η 6 -toluene)Cl(µ-Cl)] 2 with picolinic acid or 6-fluoropicolinic acid in a 1:2 M ration in …
Number of citations: 4 www.sciencedirect.com
B Du, CM Chan, Y Ouyang, K Chan, Z Lin… - Communications …, 2022 - nature.com
… For instance, dioxazolones derived from 6-fluoropicolinic acid and ferrocenecarboxylic acid produced 37 (76%) and 38 (47%). The analogous reactions with dioxazolones derived from …
Number of citations: 3 www.nature.com
Y Yun, J Yang, Y Miao, J Sun, X Wang - Journal of Saudi Chemical Society, 2020 - Elsevier
Palladium is a precious metal, which has been widely used for various organic transformations in the past decades. Currently, the palladium-catalyzed direct activation of the aromatic …
Number of citations: 28 www.sciencedirect.com
SK Sinha, S Guin, S Maiti, JP Biswas, S Porey… - Chemical …, 2021 - ACS Publications
Transition-metal-catalyzed C–H activation has developed a contemporary approach to the omnipresent area of retrosynthetic disconnection. Scientific researchers have been tempted …
Number of citations: 203 pubs.acs.org

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